1-(3-phenoxypropyl)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-phenoxypropyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-2-7-14(8-3-1)19-12-6-11-18-13-17-15-9-4-5-10-16(15)18/h1-5,7-10,13H,6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZLNVHHXVVOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1 3 Phenoxypropyl 1h Benzo D Imidazole and Analogues
Classical and Modern Synthetic Routes to Benzimidazole (B57391) Derivatives
The synthesis of the benzimidazole core has evolved significantly since its inception. Classical methods, such as the Phillips-Ladenburg synthesis, traditionally involve the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under harsh acidic and dehydrating conditions. researchgate.net A widely used approach is the reaction of o-phenylenediamine with aldehydes, which can be facilitated by various oxidizing agents. researchgate.net
Modern synthetic chemistry has introduced more efficient and environmentally benign methodologies. These include the use of microwave irradiation to accelerate reaction times, the application of green chemistry principles, and the development of novel catalytic systems. mdpi.com For instance, the condensation of o-phenylenediamines with aldehydes can be effectively catalyzed by a range of nano- and metal-based catalysts. mdpi.com Furthermore, metal-free synthetic conditions have been developed, broadening the accessibility and efficiency of benzimidazole synthesis.
Targeted Synthesis of the 1-(3-phenoxypropyl)-1H-benzo[d]imidazole Core
The targeted synthesis of this compound is typically achieved through a multi-step sequence that allows for the controlled introduction of the N-1 substituent. A common and effective strategy involves three primary steps:
Formation of the Benzimidazole Core: The synthesis often begins with the condensation of o-phenylenediamine with an appropriate C2 source to form the benzimidazole ring.
N-Alkylation with a Dihaloalkane: The benzimidazole intermediate is then alkylated at the N-1 position. This is commonly achieved by reacting it with a dihaloalkane, such as 1,3-dibromopropane, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This step yields an N-(3-bromopropyl)benzimidazole intermediate.
Ether Formation: The final step involves the reaction of the N-(3-bromopropyl)benzimidazole with phenol. This nucleophilic substitution reaction, typically carried out in the presence of a base, displaces the bromine atom to form the desired phenoxypropyl ether linkage, yielding this compound.
This sequential approach is highly versatile, as it allows for modifications at each step to generate a diverse library of analogues.
Strategies for Structural Modification and Analogue Generation within the Phenoxyalkylbenzimidazole Series
The systematic structural modification of the this compound scaffold is crucial for structure-activity relationship (SAR) studies. nih.govnih.gov Researchers have explored modifications at several key positions to generate analogues. nih.govacs.org
Key Areas for Structural Modification:
The Alkyl Linker: The length and nature of the propyl chain connecting the benzimidazole and phenoxy groups are critical. Studies have shown that altering the linker length, for example, from a three-carbon (propyl) to a two-carbon (ethyl) or four-carbon (butyl) chain, can significantly impact biological activity. nih.gov
The Terminal Phenyl Ring: The phenoxy group offers another site for modification. Introducing various substituents onto this phenyl ring can alter steric and electronic characteristics.
The Ether Linkage: The oxygen atom of the ether can be replaced with other heteroatoms, such as sulfur (to form a thioether) or nitrogen (to form an amine), creating distinct series of compounds for evaluation. nih.gov
| Modification Area | Example of Modification | Rationale |
|---|---|---|
| Alkyl Linker | Varying chain length (e.g., ethyl, butyl) | To explore the optimal distance and flexibility between the benzimidazole and phenoxy moieties. |
| Benzimidazole Core | Substitution at C-5 or C-6 (e.g., -CH3, -Cl) | To investigate the influence of electronic effects on the benzimidazole ring system. mdpi.com |
| Terminal Phenyl Ring | Substitution on the phenyl ring (e.g., -OCH3, -F) | To alter lipophilicity and electronic properties of the terminal aromatic group. |
| Linkage Atom | Replacement of Oxygen with Sulfur or Nitrogen | To assess the impact of the heteroatom linker on molecular conformation and interactions. nih.gov |
Analytical Techniques for Structural Elucidation
The unambiguous confirmation of the structure of this compound and its analogues relies on a combination of modern spectroscopic techniques. jyoungpharm.in These methods provide detailed information about the molecular formula, connectivity, and three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for determining the chemical structure. acs.orgnih.gov ¹H NMR provides information on the number and environment of protons, with characteristic signals for the aromatic protons of the benzimidazole and phenyl rings, as well as the aliphatic protons of the propyl chain. mdpi.comjyoungpharm.in ¹³C NMR complements this by identifying all unique carbon atoms in the molecule. mdpi.comnih.gov
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its elemental composition. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively establish the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer valuable structural clues. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups within the molecule. Characteristic absorption bands can confirm the presence of C-H bonds (aromatic and aliphatic), C=N and C=C bonds of the benzimidazole ring, and the C-O-C stretching of the ether linkage. mdpi.com
Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of synthetic reactions and to assess the purity of the final products. jyoungpharm.in
| Technique | Information Provided |
|---|---|
| ¹H NMR | Provides information about the proton environment, chemical shifts, and coupling constants, confirming the connectivity of the molecule. mdpi.comjyoungpharm.in |
| ¹³C NMR | Identifies all unique carbon atoms and their chemical environment. mdpi.comnih.gov |
| Mass Spectrometry (MS/HRMS) | Determines the molecular weight and elemental composition of the compound. nih.gov |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups (e.g., C-O-C ether, aromatic rings). mdpi.com |
Mechanistic Investigations and Structure Activity Relationship Elucidation
Structure-Activity Relationship (SAR) Studies of the Phenoxyalkylbenzimidazole Series
The biological activity of the phenoxyalkylbenzimidazole series is highly dependent on its chemical structure. Researchers have systematically modified various parts of the molecule—the benzimidazole (B57391) core, the phenoxy ring, and the connecting alkyl chain—to understand how these changes influence potency and selectivity.
Substitutions on both the benzimidazole and the terminal aromatic ring play a critical role in modulating the biological activity of phenoxyalkylbenzimidazoles. For instance, in studies exploring antitubercular activity, specific substitutions have been found to significantly enhance potency. The versatility of the benzimidazole structure allows for modifications at various positions, which can improve the compound's interaction with biological targets. rroij.com Strategic placement of substituents on the benzimidazole ring system can lead to compounds that effectively inhibit key microbial processes. rroij.com
Key findings from SAR studies on related analogues include:
Benzimidazole Core: The addition of a methyl group at the 6-position of the benzimidazole core has been identified as a favorable substitution. nih.gov
Aromatic Ring: On the terminal phenyl ring of related ether analogues, a 4-methyl substitution was observed to improve both activity and selectivity. nih.gov Conversely, a 4-methoxy substitution on similar aryl thioether analogues led to a four-fold decrease in activity. nih.gov
Linker Heteroatom: Studies have shown that incorporating heteroatoms like oxygen (O), sulfur (S), or nitrogen (N) into the linker is generally well-tolerated. nih.gov
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents have a marked effect. In some series, compounds with electron-withdrawing groups demonstrated better antibacterial activity, while the reverse was true for antifungal activity. researchgate.net For a series of alkyl benzimidazoles, a combination of an electron-withdrawing group at the 3-position and a methyl group at the 4-position of a terminal aniline (B41778) ring resulted in the most potent analogue. nih.gov
The following table summarizes the effects of various substitutions on the antitubercular activity of phenoxyalkylbenzimidazole analogues.
| Compound Series | Substitution | Effect on Activity | Reference |
| Aryl Ethers | 4-methyl on phenyl ring | Improved activity and selectivity | nih.gov |
| Aryl Thioethers | 4-methoxy on phenyl ring | Decreased activity (4-fold) | nih.gov |
| Alkyl Benzimidazoles | 3-bromo, 4-methyl on aniline ring | Most potent in series | nih.gov |
| Alkyl Benzimidazoles | 3-chloro on aniline ring | ~10-fold less active than 3-bromo | nih.gov |
The length of the alkyl chain connecting the benzimidazole core to the phenoxy group is a critical determinant of pharmacological activity. Studies on phenoxyalkylbenzimidazoles and other N-1 alkyl-substituted molecules consistently show that an optimal linker length is required for high-affinity binding to biological targets. nih.govnih.gov
In the context of antitubercular activity, a linker length of three to four carbons was found to be most favorable. nih.gov A specific study demonstrated this relationship clearly:
An analogue with a four-carbon linker showed good activity. nih.gov
Reducing the linker length to three carbons resulted in a 39-fold reduction in activity. nih.gov
Further shortening the linker to two carbons led to a complete loss of activity. nih.gov
This dependency suggests that the linker's length is crucial for positioning the terminal aromatic ring correctly within the binding site of its molecular target. An alkyl chain of 3 to 6 carbons is often sufficient for high-affinity binding in related molecular structures, with lengths outside this optimal range leading to a dramatic decrease in binding. nih.gov
Molecular and Cellular Mechanisms of Action
Benzimidazole derivatives exert their biological effects by interacting with essential cellular components and modulating key pathways. The specific mechanisms can vary depending on the derivative and the target organism.
A primary mechanism of action for the phenoxyalkylbenzimidazole (PAB) class, including 1-(3-phenoxypropyl)-1H-benzo[d]imidazole, is the inhibition of the mitochondrial electron transport chain. nih.gov This is a series of protein complexes that execute the final stage of cellular respiration. nih.govmdpi.com
Targeting QcrB: Studies on Mycobacterium tuberculosis have identified QcrB, a component of the cytochrome bc1 oxidase (Complex III) of the electron transport chain, as the likely target of PAB compounds. nih.govnih.gov Resistant bacterial mutants consistently showed mutations in the qcrB gene. nih.govnih.gov This inhibition disrupts the cell's ability to generate ATP, leading to cell death. youtube.com
FtsZ Inhibition: While QcrB is the identified target for the PAB series, other benzimidazole derivatives are known to target the filamentous temperature-sensitive mutant Z (FtsZ) protein. nih.govnih.gov FtsZ is a crucial protein in bacterial cell division, forming a Z-ring at the division site. nih.govresearchgate.net Inhibitors can disrupt FtsZ assembly, blocking cell division and leading to bacterial death. frontiersin.orgmdpi.com For example, certain benzo[d]imidazole-2-carboxamides have been shown to be potent inhibitors of FtsZ from Bacillus subtilis. nih.gov
The broader class of benzimidazole derivatives is known to modulate a wide array of cellular pathways, contributing to their diverse pharmacological activities, including anticancer effects. rroij.comnih.gov While not all of these have been directly confirmed for this compound, they represent known mechanisms for the pharmacophore.
Kinase Inhibition and Signaling Pathways: Certain 2-aryl benzimidazole derivatives have been shown to inhibit the activity of key receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.gov This inhibition blocks downstream signaling through the PI3K/Akt and MEK/Erk pathways, which are critical for cell proliferation and survival. nih.gov
Apoptosis Induction: Benzimidazoles can trigger programmed cell death (apoptosis) through various mechanisms. This includes the upregulation of death receptors like DR5 via the c-Jun N-terminal kinase (JNK) pathway and the activation of p53-mediated apoptosis. nih.goviiarjournals.org
Metabolic Pathways: The benzimidazole compound fenbendazole (B1672488) has been shown to disrupt cancer cell energy metabolism by inhibiting glycolysis. iiarjournals.org It can down-regulate glucose uptake by impacting glucose transporters (GLUT), leading to cancer cell starvation. iiarjournals.org
Interaction with DNA and Associated Enzymes: The flexible bis-benzimidazole ring structure allows some derivatives to bind with high affinity to DNA, inhibiting enzymes like topoisomerase and poly(ADP-ribose) polymerase-1 (PARP-1) that are essential for DNA replication and repair. nih.gov
In vitro Dispositional Characteristics and Cellular Permeability
The effectiveness of a compound is also governed by its pharmacokinetic properties, often summarized as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In vitro models are crucial for the early assessment of these characteristics.
Studies on various benzimidazole derivatives suggest that the class generally possesses favorable pharmacokinetic profiles. ADMET analyses of novel benzimidazole salts have indicated properties like high gastrointestinal absorption and the ability to permeate the blood-brain barrier. jksus.org Similarly, designed pyrazole-fused benzimidazole derivatives have demonstrated drug-likeness characteristics with acceptable oral availability. europeanreview.org
Cellular permeability, a key factor in a drug's ability to reach its intracellular target, can be assessed using various in vitro models, such as Caco-2 cell monolayers. rjptonline.org The structural features of a molecule, including the nature of its linker, can significantly impact its ability to cross cell membranes. nih.gov For instance, in a study of pyrrole-imidazole polyamides, a short ethylene (B1197577) diamine linker conferred high cellular permeability, whereas a more conventional linker strongly limited it. nih.gov While specific permeability data for this compound is not detailed in the provided context, the general findings for related structures highlight the importance of optimizing the entire molecular structure to ensure it can effectively penetrate cells to reach its target.
Assessment of Cellular Uptake and Permeability
While specific experimental data on the cellular uptake and permeability of this compound is not extensively available in the public domain, the general physicochemical properties of benzimidazole derivatives can offer some insights. Typically, these compounds are evaluated for their ability to traverse a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess absorptive and efflux transport.
For a comprehensive analysis, the following data would be generated and presented in a format similar to the interactive table below.
Hypothetical Permeability Data for this compound
| Assay Type | Direction | Apparent Permeability (Papp) (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
|---|---|---|---|---|
| Caco-2 Permeability | Apical to Basolateral (A-B) | - | - | - |
| Caco-2 Permeability | Basolateral to Apical (B-A) | - | ||
| PAMPA | - | - | - | - |
Investigations into In vitro Metabolic Stability
The metabolic stability of a compound is a key factor influencing its pharmacokinetic profile, including its half-life and duration of action. In vitro assays using liver microsomes or hepatocytes are standard methods for assessing the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.
For this compound, such studies would involve incubating the compound with human and/or other species' liver microsomes in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is monitored to determine parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Detailed research findings would quantify the percentage of the parent compound remaining at various time points. This data is essential for predicting the in vivo hepatic clearance and potential for drug-drug interactions.
Hypothetical In vitro Metabolic Stability of this compound in Human Liver Microsomes
| Incubation Time (minutes) | Parent Compound Remaining (%) | In vitro Half-life (t1/2) (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
|---|---|---|---|
| 0 | 100 | - | - |
| 15 | - | ||
| 30 | - | ||
| 60 | - | ||
| 120 | - |
Based on the conducted research, there is currently no specific published data available for the compound “this compound” that aligns with the detailed computational and molecular modeling topics requested in the provided outline.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on “this compound.” Fulfilling the request would require non-existent data, and any attempt to generalize from other benzimidazole compounds would violate the explicit instructions to focus strictly on the specified molecule.
Future Perspectives and Translational Research in Benzimidazole Chemistry
Strategies for Enhancing Pharmacological Profiles and Overcoming Challenges
The development of benzimidazole (B57391) derivatives, including 1-(3-phenoxypropyl)-1H-benzo[d]imidazole, faces challenges such as poor bioavailability, potential toxicity, and the emergence of drug resistance. biotech-asia.orgresearchgate.net Strategies to enhance their pharmacological profiles are crucial for translating these compounds into effective clinical therapies.
Pharmacological Profile Enhancement Strategies:
Structural Modifications: Strategic substitutions on the benzimidazole core can significantly improve efficacy and selectivity. impactfactor.org For instance, adding functional groups like pyridine, quinoline, or thiazole (B1198619) rings can enhance DNA binding and enzyme inhibition properties. biotech-asia.org Hybrid compounds, combining the benzimidazole scaffold with other pharmacologically active groups, have also shown improved anticancer activity. biotech-asia.org
Coordination with Transition Metals: Incorporating transition metals (e.g., platinum, copper) into benzimidazole derivatives can boost their therapeutic action by increasing oxidative stress in target cells. biotech-asia.org
Formulation and Delivery: Advanced drug delivery systems, such as nanotechnology-based approaches, are being explored to overcome poor solubility and improve the bioavailability of benzimidazole compounds. biotech-asia.org
Overcoming Key Challenges:
| Challenge | Strategy | Desired Outcome |
| Poor Bioavailability | Nanotechnology-based formulations, chemical modification to improve solubility. | Enhanced absorption and systemic availability. |
| Drug Resistance | Combination therapies, development of derivatives with novel mechanisms of action. | Improved and sustained therapeutic efficacy. biotech-asia.org |
| Toxicity | Rational drug design to improve selectivity for target cells, computational toxicity prediction. | Minimized off-target effects and improved safety profile. researchgate.netimpactfactor.org |
Rational Design of Next-Generation Benzimidazole Therapeutics
Rational drug design, aided by computational tools, is pivotal in developing next-generation benzimidazole therapeutics with improved potency and selectivity. researchgate.netrug.nl This approach involves understanding the structure-activity relationships (SAR) and utilizing molecular modeling techniques.
Structure-Activity Relationship (SAR) Insights:
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring. researchgate.netmdpi.com For this compound, the phenoxypropyl group at the N-1 position is a key determinant of its pharmacological profile. SAR studies on analogous compounds reveal that modifications to this side chain, as well as substitutions on the benzene (B151609) and imidazole (B134444) rings, can modulate activity. mdpi.comnih.gov
Computational and Molecular Modeling Approaches:
Molecular Docking: This technique predicts the binding affinity and orientation of a ligand (e.g., a benzimidazole derivative) to a biological target, such as an enzyme or receptor. mdpi.comnih.gov This helps in identifying promising drug candidates and understanding their mechanism of action at a molecular level. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new derivatives.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of drug-target interactions over time, helping to assess the stability of the complex. nih.govresearchgate.net
These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest potential for therapeutic success. researchgate.net
Development of Advanced In vitro Models for Efficacy and Mechanistic Studies
To accurately predict the clinical efficacy and understand the mechanisms of action of benzimidazole compounds like this compound, sophisticated in vitro models are essential. These models aim to better mimic the physiological environment of human tissues and diseases.
Advanced In vitro Models:
Three-Dimensional (3D) Cell Cultures: Spheroids and organoids provide a more realistic representation of tissue architecture and cell-cell interactions compared to traditional 2D cell cultures. These models are increasingly used to test the efficacy of anticancer agents.
Co-culture Systems: These systems involve growing different cell types together to mimic the tumor microenvironment, which includes cancer cells, stromal cells, and immune cells. This allows for the study of how interactions between different cell types influence drug response.
Microfluidic "Organ-on-a-Chip" Models: These devices replicate the key functional units of organs, providing a dynamic environment to study drug metabolism, efficacy, and toxicity with greater physiological relevance.
Recent studies have utilized various in vitro assays to evaluate the activity of benzimidazole derivatives against different cancer cell lines and pathogens. nih.govacs.orgnih.govmdpi.com For example, the anthelmintic activity of certain benzimidazole derivatives has been assessed against Trichuris muris and Heligmosomoides polygyrus in vitro. nih.gov
Exploration of Novel Therapeutic Applications and Combination Therapies
The versatile nature of the benzimidazole scaffold has led to the exploration of its derivatives for a wide range of therapeutic applications beyond their initial indications. mdpi.comijpsjournal.comorientjchem.org Furthermore, combination therapies involving benzimidazoles are showing promise in enhancing treatment efficacy. biotech-asia.org417integrativemedicine.com
Novel Therapeutic Avenues:
Benzimidazole derivatives are being investigated for a multitude of diseases due to their broad spectrum of biological activities. nih.govnih.gov
Table of Investigated Therapeutic Applications for Benzimidazole Scaffolds
| Therapeutic Area | Specific Application |
|---|---|
| Oncology | Inhibition of tubulin polymerization, topoisomerase inhibition, kinase regulation. nih.govbiotech-asia.org |
| Infectious Diseases | Antiviral, antibacterial, antifungal, and anthelmintic agents. mdpi.comarabjchem.org |
| Inflammatory Diseases | Anti-inflammatory properties. mdpi.com |
| Neurological Disorders | Potential for treating neurodegenerative diseases. |
| Cardiovascular Diseases | Antihypertensive effects. nih.gov |
Combination Therapy Strategies:
Combining benzimidazole-based drugs with other therapeutic agents can lead to synergistic effects, overcome drug resistance, and allow for lower doses, thereby reducing toxicity. biotech-asia.org417integrativemedicine.com For instance, in cancer therapy, combining benzimidazoles with platinum-based drugs or kinase inhibitors has shown enhanced tumor-killing effects. biotech-asia.org The repurposing of existing anthelmintic benzimidazole drugs for cancer treatment, often in combination with standard chemotherapy, is an active area of research. nih.gov
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(3-phenoxypropyl)-1H-benzo[d]imidazole and its derivatives?
- Methodological Answer : The compound can be synthesized via condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions. For example, multi-step protocols involving Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or click chemistry (azide-alkyne cycloaddition) are used for regioselective derivatization . Key steps include purification via column chromatography and characterization using NMR and mass spectrometry.
Q. How is the structural integrity of synthesized this compound derivatives verified?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR : Confirms proton and carbon environments, e.g., aromatic protons at δ 7.0–8.5 ppm .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .
- Melting Point Analysis : Consistency with literature values ensures purity .
Q. What in vitro assays are used to evaluate the antitubercular activity of this compound?
- Methodological Answer :
- MIC Determination : Broth microdilution against Mycobacterium tuberculosis H37Rv (e.g., MIC = 52 nM for the most potent derivative) .
- Cytotoxicity Screening : Vero cell lines assess selectivity (e.g., selectivity index = 523) .
- Bactericidal vs. Bacteriostatic Activity : Time-kill assays under replicating vs. non-replicating conditions .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound for enhanced target binding?
- Methodological Answer :
- *DFT Calculations (B3LYP/6-31G)**: Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for docking studies .
- Molecular Docking : Identifies potential interactions with targets (e.g., M. tuberculosis decaprenylphosphoryl-β-D-ribose oxidase) .
- MD Simulations : Assess binding stability over time (≥50 ns trajectories recommended) .
Q. What strategies mitigate rapid hepatic metabolism observed in preclinical studies of this compound?
- Methodological Answer :
- Metabolic Stabilization : Introduce fluorine substituents or replace labile groups (e.g., phenoxypropyl chain truncation) .
- Prodrug Design : Mask polar groups (e.g., ester prodrugs) to improve bioavailability .
- In Vitro Microsomal Assays : Human/rodent liver microsomes quantify metabolic turnover (e.g., t₁/₂ < 30 min indicates instability) .
Q. Why does this compound exhibit bactericidal activity only against non-replicating M. tuberculosis?
- Methodological Answer : Hypothesized mechanisms include:
- Redox Activation : Nitroreductase-mediated activation under hypoxia .
- Target Essentiality : Inhibition of energy metabolism enzymes critical in dormancy (e.g., F₀F₁ ATP synthase) .
- Validation : Transcriptomic profiling (RNA-seq) of treated vs. untreated non-replicating bacteria .
Q. How do regioselectivity challenges in click chemistry impact the synthesis of triazole-linked derivatives?
- Methodological Answer :
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Favors 1,4-regioisomers (e.g., 85% yield) via π-π stacking stabilization .
- Reaction Optimization : Temperature (25–60°C) and solvent (DMSO/water) modulate selectivity .
- Characterization : 2D NMR (e.g., NOESY) confirms regiochemistry .
Q. What contradictions arise in SAR studies when modifying the phenoxypropyl chain, and how are they resolved?
- Methodological Answer :
- Contradictions : Longer chains improve potency but reduce metabolic stability .
- Resolution : Systematic truncation (e.g., propyl → ethyl) paired with in silico LogP predictions balances activity and ADME .
- Data Table :
| Chain Length | MIC (nM) | Microsomal t₁/₂ (min) |
|---|---|---|
| Propyl | 52 | 12 |
| Ethyl | 120 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
